3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(2,5-Dichloropyrimidin-4-yl)-1H-indole” often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Synthesis and Pharmacological Properties
Research has explored the synthesis of various compounds related to 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole. For instance, a study conducted by (Somappa et al., 2015) details a one-pot synthesis of indole-appended heterocycles, which exhibited significant anti-inflammatory, analgesic, and CNS depressant activities. The novel compounds synthesized showed better anti-inflammatory activity than the standard drug indomethacin.
Molecular Structure and Analysis
The molecular structure and analysis of compounds with the indole nucleus, including derivatives of this compound, have been the subject of various studies. (Geetha et al., 2019) synthesized and characterized 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, showing its relevance in understanding DNA and protein interactions.
Antimicrobial Activity
The antimicrobial potential of indole derivatives has been investigated in several studies. (El-Sayed et al., 2016) reported the synthesis of N-ethyl-3-indolyl heterocycles, including 3-(pyrimidin-4-yl)-1H-indole derivatives, which exhibited high growth inhibition activities.
Enaminylation and Cyclization in Medicinal Chemistry
The use of enaminylation and subsequent base-promoted cyclization to construct pyrrolo[1,2-a]indoles, compounds important in medicinal chemistry, was demonstrated by (Zhou et al., 2016). Their study highlights the significance of 1-(pyrimidin-2-yl)-1H-indoles in synthesizing biologically relevant compounds.
Antioxidant Activities
Investigations into the antioxidant properties of indole derivatives have also been conducted. (Saundane et al., 2012) synthesized thiazolidinone and azetidinone encompassing indolylthienopyrimidines, which showed promising antioxidant activities.
Molecular Docking and QSAR Modeling
Molecular docking studies and QSAR modeling have been utilized to understand the interactions and activities of indole derivatives at the molecular level. (Aziz et al., 2021) designed indole-based heterocycles to investigate their potential as antioxidants, providing insights into the structure-activity relationship of these compounds.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a wide range of biological targets due to their structural diversity .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various chemical interactions .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Properties
IUPAC Name |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYVYDAVBOFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718182 | |
Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937366-57-9 | |
Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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